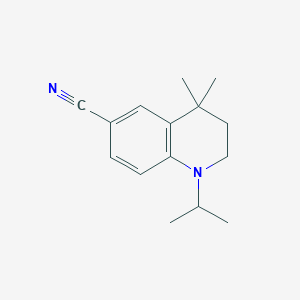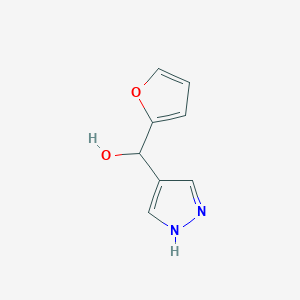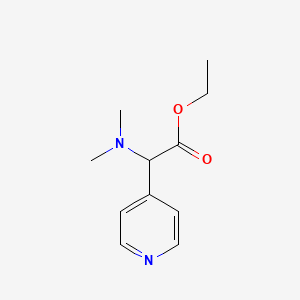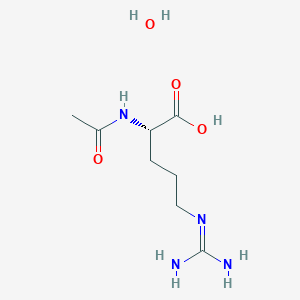
Ac-Arg-OHhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-arginine dihydrate, commonly referred to as Ac-Arg-OHhydrate, is an endogenous metabolite found in the serum of hemodialyzed renal insufficient pediatric patients . This compound is a derivative of the amino acid L-arginine, where the amino group is acetylated. It is known for its role in various metabolic pathways and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-arginine dihydrate typically involves the acetylation of L-arginine. The process begins with the protection of the amino group of L-arginine, followed by acetylation using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of N-Acetyl-L-arginine dihydrate involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to produce the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-arginine dihydrate undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form L-arginine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydroxylamine and hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: L-arginine.
Substitution: Various substituted arginine derivatives.
Applications De Recherche Scientifique
N-Acetyl-L-arginine dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other arginine derivatives.
Biology: Studied for its role in metabolic pathways and as a biomarker for renal insufficiency.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement for improving renal function.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
N-Acetyl-L-arginine dihydrate exerts its effects by interacting with various molecular targets and pathways. It is known to modulate the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This modulation can lead to changes in vascular tone and blood flow. Additionally, the compound can influence the urea cycle and amino acid metabolism, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: The parent compound of N-Acetyl-L-arginine dihydrate, known for its role in nitric oxide production.
N-Acetyl-L-citrulline: Another acetylated derivative of an amino acid, involved in the urea cycle.
N-Acetyl-L-ornithine: Similar in structure and function, involved in amino acid metabolism.
Uniqueness
N-Acetyl-L-arginine dihydrate is unique due to its specific acetylation, which imparts distinct biochemical properties. Unlike L-arginine, it has enhanced stability and solubility, making it more suitable for certain therapeutic applications. Its role as a biomarker for renal insufficiency also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H18N4O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C8H16N4O3.H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);1H2/t6-;/m0./s1 |
Clé InChI |
MHIHGBIZZDVUSY-RGMNGODLSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O |
SMILES canonique |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
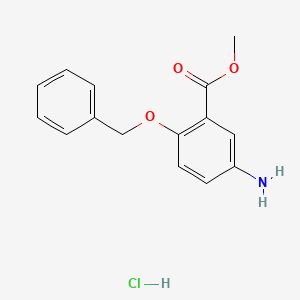

![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
![Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
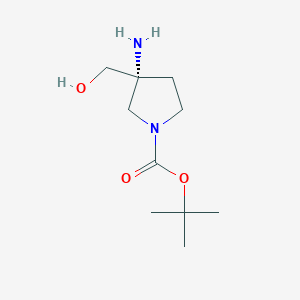
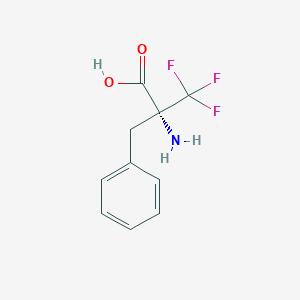
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)
